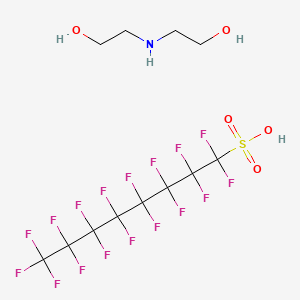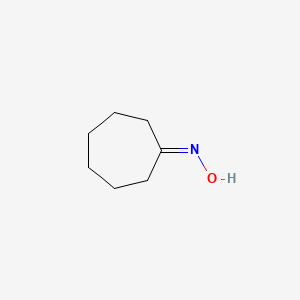
Cycloheptanone oxime
Vue d'ensemble
Description
Cycloheptanone oxime is an organic compound with the molecular formula C7H13NO It is derived from cycloheptanone, a seven-membered cyclic ketone, through the formation of an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloheptanone oxime can be synthesized through the reaction of cycloheptanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the oxime occurring via nucleophilic addition of hydroxylamine to the carbonyl group of cycloheptanone, followed by dehydration.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: Cycloheptanone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield cycloheptylamine.
Substitution: The oxime group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Cycloheptylamine.
Substitution: Various substituted cycloheptanone derivatives.
Applications De Recherche Scientifique
Cycloheptanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of amides and nitriles through the Beckmann rearrangement.
Biology: Studies may explore its potential biological activity and interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of cycloheptanone oxime in chemical reactions often involves the formation of an intermediate nitrilium ion during the Beckmann rearrangement. This rearrangement is facilitated by acidic conditions, where the oxime oxygen is protonated, leading to the migration of an alkyl group and the formation of an amide or lactam.
Comparaison Avec Des Composés Similaires
Cyclohexanone oxime: A six-membered ring analog, commonly used in the production of caprolactam for Nylon-6.
Cyclopentanone oxime: A five-membered ring analog with similar reactivity but different ring strain and stability.
Uniqueness: Cycloheptanone oxime is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to its five- and six-membered counterparts. The ring size influences the stability and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications.
Propriétés
IUPAC Name |
N-cycloheptylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-8-7-5-3-1-2-4-6-7/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENGSNXUALAIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175934 | |
| Record name | Cycloheptanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-31-8 | |
| Record name | Cycloheptanone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptanone, oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloheptanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cycloheptylidenehydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEPTANONE OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2O7M4H8YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes cycloheptanone oxime particularly susceptible to chlorination with disulfur dichloride?
A1: The research by [] highlights that this compound, upon forming the initial cycloheptadithiazole ring, becomes highly activated towards further chlorination. This is attributed to the electron-withdrawing nature of the dithiazole ring, which makes the remaining cycloheptane carbons more susceptible to electrophilic attack by chlorine. The paper even isolates and characterizes intermediate chlorinated species, demonstrating this stepwise chlorination process.
Q2: Is the formation of pentachlorocycloheptadithiazole from this compound unique, or can other cyclic oximes undergo similar reactions?
A2: The research demonstrates that this type of extensive chlorination isn't limited to this compound. [] shows that cyclopentanone oxime undergoes a similar transformation, yielding a trichlorocyclopentadithiazole. Furthermore, even tetrahydrobenzocycloheptenone oxime and an acyclic oxime derivative produce chlorinated dithiazole products when reacted with disulfur dichloride. This suggests a broader reactivity pattern for oximes with this reagent.
Q3: The research mentions that the stability of chlorinated cycloheptadithiazoles towards nucleophiles varies. Can you elaborate on this?
A3: The study [] observes that while the trichlorocyclopentadithiazole readily decomposes in the presence of nucleophiles, the pentachlorocycloheptadithiazole demonstrates greater stability. This difference is attributed to the contribution of dipolar resonance structures in the pentachloro derivative, which delocalize electron density and reduce the reactivity of the ring system towards nucleophilic attack.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)
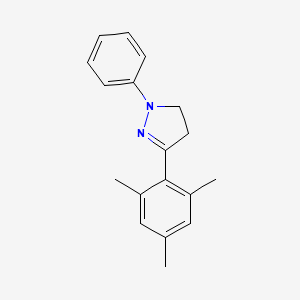




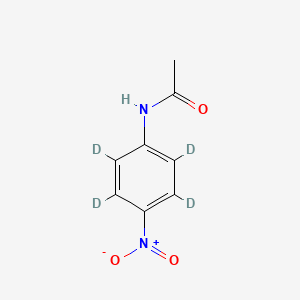



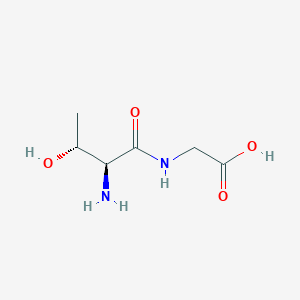
![pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene](/img/structure/B1345583.png)
